

Technical Monograph: 4-Bromo-2-ethoxyphenol

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Compound of Interest

Compound Name: 4-Bromo-2-ethoxyphenol

CAS No.: 211495-66-8

Cat. No.: B1291323

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Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

4-Bromo-2-ethoxyphenol (CAS: 211495-66-8) serves as a critical halogenated scaffold in the synthesis of bioactive heterocycles and pharmaceutical intermediates. As a homolog of 4-bromoguaiacol, its utility lies in the orthogonal reactivity of its functional groups: the labile phenolic proton, the electron-donating ethoxy moiety, and the electrophilic aryl bromide.

This guide provides a definitive technical breakdown of its physicochemical profile, validated synthetic pathways, and analytical characterization, designed for researchers requiring high-fidelity data for stoichiometric planning and process development.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight calculations are non-negotiable for accurate stoichiometry, particularly in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where catalyst loading is sensitive to substrate purity and mass.

Quantitative Data Table

Property	Value / Description
IUPAC Name	4-Bromo-2-ethoxyphenol
CAS Number	211495-66-8
Molecular Formula	
Average Molecular Weight	217.06 g/mol
	215.9786 Da (
Monoisotopic Mass) / 217.9765 Da (
)
Physical State	Low-melting solid or viscous oil (dependent on purity)
Solubility	Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
pKa (Predicted)	~9.5 (Phenolic OH)

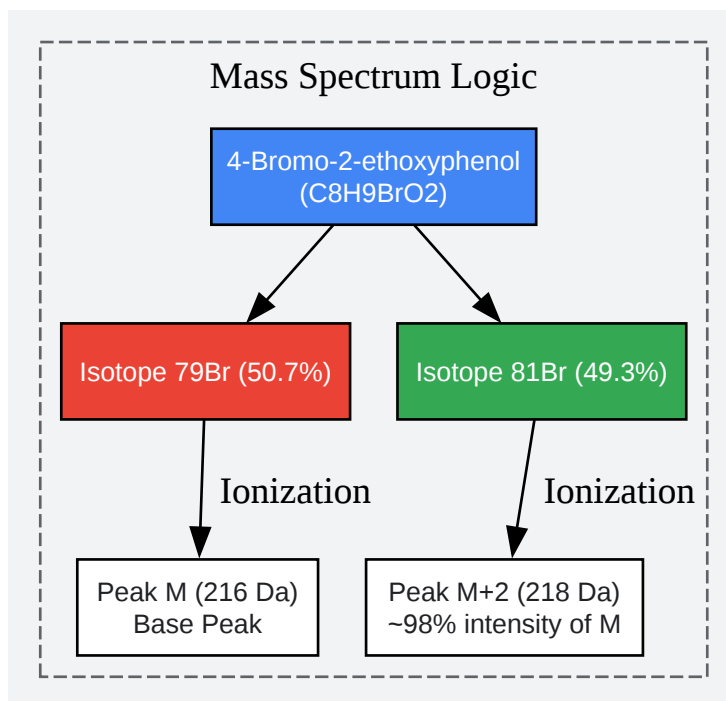
Isotopic Implications for Mass Spectrometry

Unlike standard organic molecules dominated by carbon/hydrogen, **4-bromo-2-ethoxyphenol** exhibits a distinct mass spectral signature due to the natural abundance of Bromine isotopes (

and

) in a nearly 1:1 ratio.

- Operational Note: When setting scan parameters for LC-MS/GC-MS, do not look for a single parent ion. You must identify the characteristic doublet pattern separated by 2 mass units (M and M+2) with near-equal intensity.



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Figure 1: Isotopic distribution logic for Mass Spectrometry identification. The 1:1 doublet is the primary diagnostic filter.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of **4-bromo-2-ethoxyphenol** relies on Regioselective Electrophilic Aromatic Substitution (EAS). The challenge is directing the bromine to the para-position relative to the hydroxyl group while avoiding the ortho-position (position 6) or over-bromination.

The Directing Group Conflict

- Hydroxyl (-OH): Strong activator, directs ortho/para.
- Ethoxy (-OEt): Moderate activator, directs ortho/para.

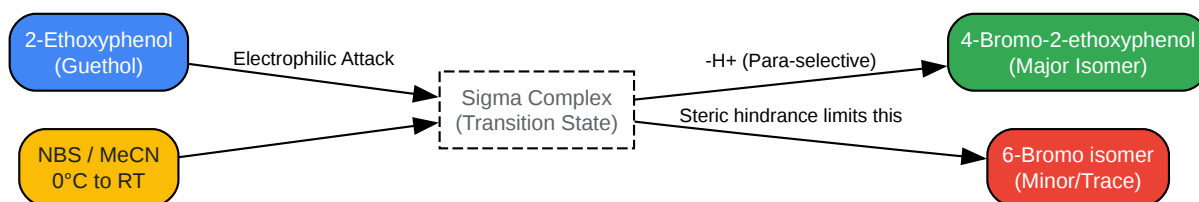
In 2-ethoxyphenol (Guethol), the 4-position is para to the -OH and meta to the -OEt. However, experimental evidence in guaiacol derivatives confirms that the -OH group dominates the directing effect due to superior electron donation (lone pair availability) and stabilization of the sigma-complex intermediate. Furthermore, the 4-position is less sterically hindered than the 6-position (flanked by -OH).

Validated Protocol: Controlled Bromination

Reagents: 2-Ethoxyphenol, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

Step-by-Step Methodology:

- Preparation: Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous MeCN (0.5 M concentration). Chill to in an ice bath.
- Addition: Dissolve NBS (1.05 eq) in MeCN. Add dropwise to the phenol solution over 30 minutes. Crucial: Slow addition prevents high local concentration of Br, minimizing dibromo by-products.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Quench: Add 10% aqueous (Sodium Thiosulfate) to neutralize unreacted bromine species.
- Extraction: Evaporate MeCN. Extract aqueous residue with DCM ().
- Purification: Wash combined organics with brine, dry over , and concentrate. Recrystallize from Hexane/EtOAc or purify via silica column if necessary.



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Figure 2: Reaction pathway demonstrating the regioselectivity governed by the dominant phenolic hydroxyl group.

Part 3: Analytical Characterization

To validate the identity of the synthesized material, compare experimental data against these predicted standard values.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

- NMR (400 MHz,):
 - 6.90 – 7.05 ppm (m, 3H, Aromatic H). Look for the ABX system characteristic of 1,2,4-trisubstituted benzenes.
 - 5.50 ppm (s, 1H, -OH). Broad, exchangeable.
 - 4.08 ppm (q, , 2H,).
 - 1.45 ppm (t, , 3H,).
- Diagnostic Check: The quartet at ~4.08 ppm confirms the ethoxy group is intact. The integration of the aromatic region (3 protons) confirms mono-bromination.

Reactivity Profile & Applications

The molecule is a "linchpin" intermediate. The Bromine atom allows for Palladium-catalyzed cross-coupling, while the Phenol allows for alkylation or esterification.

- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl ethers.

- Williamson Ether Synthesis: The phenolic -OH can be alkylated to generate 1-alkoxy-2-ethoxy-4-bromobenzenes.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733367, **4-Bromo-2-ethoxyphenol**. Retrieved from [[Link](#)]
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